Bienvenue dans la boutique en ligne BenchChem!

Vitamin E nicotinate

Platelet aggregation Antithrombotic Cardiovascular pharmacology

Vitamin E nicotinate (α-tocopheryl nicotinate, TN) is a synthetic ester in which the 6-hydroxyl group of α-tocopherol is esterified with nicotinic acid (niacin, vitamin B3), blocking the free radical-scavenging chromanol hydroxyl while conferring distinct pharmacological properties not achievable by simple mixtures of tocopherol and niacin. Unlike the widely used α-tocopheryl acetate (TA) and succinate esters, TN was recently discovered to occur endogenously in cardiac tissue and to be selectively depleted ~30-fold in experimental heart failure—a reduction not observed for any other vitamin E form—establishing its unique biological relevance.

Molecular Formula C35H53NO3
Molecular Weight 535.8 g/mol
CAS No. 51898-34-1
Cat. No. B3426323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin E nicotinate
CAS51898-34-1
Molecular FormulaC35H53NO3
Molecular Weight535.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
InChIInChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1
InChIKeyMSCCTZZBYHQMQJ-AZAGJHQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin E Nicotinate (CAS 51898-34-1): A Structurally Differentiated Vitamin E Ester for Antiplatelet, Vascular, and Anti-Inflammatory Research


Vitamin E nicotinate (α-tocopheryl nicotinate, TN) is a synthetic ester in which the 6-hydroxyl group of α-tocopherol is esterified with nicotinic acid (niacin, vitamin B3), blocking the free radical-scavenging chromanol hydroxyl while conferring distinct pharmacological properties not achievable by simple mixtures of tocopherol and niacin [1]. Unlike the widely used α-tocopheryl acetate (TA) and succinate esters, TN was recently discovered to occur endogenously in cardiac tissue and to be selectively depleted ~30-fold in experimental heart failure—a reduction not observed for any other vitamin E form—establishing its unique biological relevance [2]. This compound is therefore not merely a vitamin E prodrug but a distinct molecular entity with independent cell-signaling, vasoactive, and anti-aggregatory functions significant for cardiovascular and inflammation research.

Why α-Tocopheryl Acetate or Free Tocopherol Cannot Substitute for Vitamin E Nicotinate in Vascular and Anti-Inflammatory Assays


In-class substitution of vitamin E esters is precluded by the distinct intact-ester pharmacology of α-tocopheryl nicotinate. Whereas α-tocopheryl acetate (TA) and succinate are rapidly hydrolyzed in the intestinal lumen to free α-tocopherol before absorption, TN undergoes slower hydrolysis, permitting a greater fraction of intact ester to reach the systemic circulation and tissues [1]. Critically, the intact TN molecule—but not TA plus separately added niacin—activates extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase and upregulates anti-inflammatory fatty acid amides including anandamide, demonstrating biological functions that are wholly lost upon hydrolysis [2]. Consequently, substituting TA, free tocopherol, or a physical mixture of tocopherol plus niacin for TN in experiments targeting platelet aggregation, microcirculation, or cell signaling will yield fundamentally different pharmacological outcomes.

Head-to-Head Quantitative Evidence: Where Vitamin E Nicotinate Outperforms α-Tocopheryl Acetate, Free Tocopherol, and Separately Added Niacin


Collagen-Induced Platelet Aggregation: Nicotinate Ester 1–5× More Potent Than Acetate Ester in Human Platelet-Rich Plasma

In a direct head-to-head comparison, dl-α-tocopheryl nicotinate inhibited collagen-induced platelet aggregation in human citrate platelet-rich plasma with 1–5 times greater potency than dl-α-tocopheryl acetate and 2–18 times greater potency than unesterified α-tocopherol [1]. Both esters were more effective than free tocopherol, but the nicotinate ester was consistently the most potent across the tested concentration range.

Platelet aggregation Antithrombotic Cardiovascular pharmacology

Antihypertensive Activity: Tocopheryl Nicotinate ~5× More Active Than Tocopheryl Acetate on a Molecular Basis in Rat Hypertension Models

In comparative studies using spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats, d,l-α-tocopheryl nicotinate (EN) demonstrated approximately 5-fold greater antihypertensive activity than d,l-α-tocopheryl acetate (EA) when compared on a molecular basis [1]. Both esters delayed the progression of hypertension in young SHR and reduced established hypertension in older SHR; however, EN provided more definitive protection against pathological changes accompanying model hypertension, including pulmonary edema, myocardial fibrosis, cerebral hemorrhage, and mortality.

Antihypertensive DOCA-salt hypertension Cardiovascular protection

Peripheral Microcirculation: Nicotinate Ester Provides More Immediate, Persistent, and Stronger Accelerative Effects Than Acetate Ester in Human Cooling-Rewarming Tests

In a controlled human study of 22 subjects with 62 experimental couples of mean rewarming times, oral administration of α-tocopheryl nicotinate produced more immediate, more persistent, and stronger accelerative effects on microcirculation and its reserve strength than α-tocopheryl acetate, as assessed by the cooling-rewarming test [1]. A related clinical study in patients with acrocyanosis confirmed that tocopheryl nicotinate normalized the delayed rewarming responses and resolved clinical symptoms, with effects attributed specifically to the intact ester's ability to enhance venous-side microcirculation without increasing vascular permeability [2]. α-Tocopheryl acetate and the physical combination of α-tocopheryl acetate plus nicotinic acid were consistently less effective in reducing mean rewarming time.

Microcirculation Peripheral vascular function Cooling-rewarming test

Endogenous Cardiac Occurrence and Heart Failure Biomarker: TN Selectively Depleted 30-Fold in Failing Myocardium While Other Vitamin E Forms Remain Unchanged

Metabolomics analysis of right ventricular tissue from rats with SU5416/ovalbumin-induced pulmonary arterial hypertension and right-sided heart failure revealed that α-tocopheryl nicotinate (TN) was decreased approximately 30-fold compared with healthy controls (p = 0.02859) [1]. Critically, this depletion was selective for TN; no other forms of vitamin E (including α-tocopherol, α-tocopheryl acetate, or other tocopherols) were found to be significantly decreased in the failing hearts [2]. The rat diet contained α-tocopheryl acetate and niacin separately but not TN, confirming that the detected TN was endogenously synthesized. These findings establish TN not merely as a dietary supplement but as an endogenously generated molecule with potential pathophysiological significance in heart failure.

Heart failure Endogenous biomarker Metabolomics

Intact-Ester Cell Signaling: TN—But Not TA Plus Niacin—Upregulates Anti-Inflammatory Fatty Acid Amides and Activates ERK MAP Kinase

Metabolomics comparison of human vascular smooth muscle cells treated with TN (100 µM, 10 min) versus an equimolar combination of tocopheryl acetate plus niacin (TA + N) revealed differential metabolite profiles. TN treatment significantly upregulated primary fatty acid amides including arachidonoylethanolamine (anandamide/virodhamine, >2-fold, p ≤ 0.05), palmitamide, oleamide, and oleoylethanolamide [1]. Furthermore, TN (but not TA + N, TA alone, or niacin alone) phosphorylated and activated extracellular signal-regulated kinase (ERK) MAP kinase, with a peak at 30 min post-treatment [1]. The >1000-fold higher TN levels in TN-treated cells versus TA+N-treated cells confirmed that adding TA and niacin separately does not generate appreciable intracellular TN, underscoring that these signaling effects require the pre-formed intact ester.

Anti-inflammatory signaling Fatty acid amides ERK MAP kinase

Differential Hydrolysis Kinetics: Tocopheryl Nicotinate Escapes Intestinal Hydrolysis More Than Acetate, Delivering Intact Ester to Blood and Tissues

Multiple independent studies have demonstrated that α-tocopheryl nicotinate is hydrolyzed more slowly in the gastrointestinal tract than α-tocopheryl acetate. Nakamura et al. showed that TN hydrolysis during intestinal absorption was slower than that of TA, and that hydrolysis was not a prerequisite for absorption [1]. Gallo-Torres et al. found that while 76–90% of radiolabeled TN was converted to free tocopherol before appearing in lymph, larger concentrations of intact TN were found in blood compared with TA, indicating that more TN escapes GI hydrolysis [1]. This differential hydrolysis profile contributes mechanistically to the unique intact-ester pharmacology of TN.

Pharmacokinetics Intestinal absorption Hydrolysis rate

Evidence-Backed Procurement Scenarios for Vitamin E Nicotinate in Antiplatelet, Microvascular, Cardiac Biomarker, and Anti-Inflammatory Research


Platelet Aggregation and Antithrombotic Research Requiring Superior Potency Over the Acetate Ester

In studies of collagen- or arachidonic acid-induced platelet aggregation, vitamin E nicotinate provides 1–5× greater inhibitory potency than α-tocopheryl acetate and 2–18× greater potency than unesterified α-tocopherol [1]. Procurement of the nicotinate ester is indicated when experimental protocols demand a wider dynamic range of anti-aggregatory activity or lower effective concentrations. The acetate ester or free tocopherol cannot serve as equivalent substitutes at the same molar dose.

Experimental Hypertension Models Requiring 5× Greater Antihypertensive Activity per Mole Than Acetate

In SHR, DOCA-salt hypertensive rats, or other rodent hypertension models, d,l-α-tocopheryl nicotinate delivers approximately 5× greater antihypertensive activity on a molecular basis compared with d,l-α-tocopheryl acetate, along with superior protection from hypertensive end-organ damage including myocardial fibrosis and cerebral hemorrhage [2]. Researchers should specify the nicotinate ester rather than the acetate ester when maximal antihypertensive efficacy per unit dose is required.

Peripheral Microcirculation Studies, Including Cooling-Rewarming Testing and Acrocyanosis Models

For human or animal studies of peripheral microvascular function—particularly those employing cooling-rewarming protocols or investigating acrocyanosis/Raynaud's-like conditions—α-tocopheryl nicotinate has been shown in head-to-head human testing to provide more immediate, persistent, and stronger microcirculatory acceleration than α-tocopheryl acetate or a physical mixture of α-tocopheryl acetate plus nicotinic acid [3]. The acetate ester and simple co-administration formulations are not valid substitutes.

Heart Failure Biomarker Discovery and Endogenous Vitamin E Ester Research

Vitamin E nicotinate is the only vitamin E form demonstrated to be endogenously synthesized in cardiac tissue and selectively depleted (~30-fold) in failing myocardium, while all other vitamin E forms remain unchanged [4]. This unique disease association makes TN the essential reference standard and experimental compound for biomarker discovery programs investigating endogenous tocopherol-niacin conjugates in cardiovascular disease, and for studies probing whether TN repletion has therapeutic value in heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin E nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.